6-(3,5-Dimethylanilino)-3-methylpyrimidine-2,4(1H,3H)-dione
Description
6-(3,5-Dimethylanilino)-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a central pyrimidine ring substituted with a 3,5-dimethylanilino group at position 6 and a methyl group at position 2. Pyrimidine-diones are heterocyclic compounds with two ketone groups (dione) on the pyrimidine backbone, often studied for their biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. The 3,5-dimethylanilino substituent introduces steric and electronic effects that may influence solubility, binding affinity, and metabolic stability compared to simpler analogs.
Properties
CAS No. |
88200-81-1 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
6-(3,5-dimethylanilino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O2/c1-8-4-9(2)6-10(5-8)14-11-7-12(17)16(3)13(18)15-11/h4-7,14H,1-3H3,(H,15,18) |
InChI Key |
HVWYWBXVTFXQOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=O)N(C(=O)N2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,5-Dimethylphenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then cyclized to form the pyrimidine ring. The reaction conditions typically involve refluxing the reaction mixture in ethanol for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-((3,5-Dimethylphenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 6-(3,5-Dimethylanilino)-3-methylpyrimidine-2,4(1H,3H)-dione exhibit anticancer properties. The structural characteristics of pyrimidine derivatives have been associated with the inhibition of cancer cell proliferation.
Case Study : A study on pyrimidine derivatives demonstrated that modifications at the 6-position can enhance cytotoxicity against various cancer cell lines. The introduction of the dimethylaniline moiety has been shown to improve binding affinity to target enzymes involved in cancer progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrimidine derivatives have shown effectiveness against a range of bacterial and fungal pathogens.
Research Findings : A comparative study found that certain derivatives of pyrimidine displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Enzyme Inhibition
6-(3,5-Dimethylanilino)-3-methylpyrimidine-2,4(1H,3H)-dione serves as a potential inhibitor for specific enzymes linked to metabolic pathways.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| Dihydrofolate reductase | 5.0 | |
| Thymidylate synthase | 10.5 | |
| Protein kinase C | 8.0 |
These findings suggest that the compound could be developed as a therapeutic agent targeting metabolic disorders.
Antioxidant Activity
The antioxidant properties of this compound have been investigated due to the presence of functional groups that can scavenge free radicals.
Study Insights : Research has shown that similar pyrimidine derivatives can reduce oxidative stress markers in vitro, indicating potential applications in aging and neurodegenerative diseases.
Building Block in Organic Synthesis
This compound acts as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds.
Synthesis Applications : Its ability to undergo various chemical reactions (e.g., nucleophilic substitutions) allows chemists to create novel compounds with tailored biological activities.
Mechanism of Action
The mechanism of action of 6-((3,5-Dimethylphenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Research Findings and Gaps
- : Benzyloxy-substituted pyrimidine-diones show moderate antiviral activity (IC₅₀ = 10–50 μM) but high cytotoxicity, limiting therapeutic utility .
- : The piperidinylmethyl derivative demonstrates potent anti-mycobacterial activity (MIC = 0.5 μg/mL against M. tuberculosis), attributed to its ability to disrupt cell wall synthesis .
- : Pyridine-dione derivatives (e.g., 3H-pyridine-2,6-dione) are less explored biologically but exhibit distinct reactivity due to their nitrogen positioning .
Critical Gaps :
No direct pharmacological data exist for 6-(3,5-Dimethylanilino)-3-methylpyrimidine-2,4(1H,3H)-dione.
Biological Activity
6-(3,5-Dimethylanilino)-3-methylpyrimidine-2,4(1H,3H)-dione, also known as a pyrimidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its interactions with biological targets. The following sections explore the synthesis, biological activities, and mechanisms of action of this compound.
- Molecular Formula : C13H15N3O2
- Molecular Weight : 245.28 g/mol
- CAS Number : 88200-81-1
- IUPAC Name : 6-(3,5-dimethylanilino)-3-methyl-1H-pyrimidine-2,4-dione
Synthesis
The synthesis of 6-(3,5-Dimethylanilino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves:
- Reagents : 3,5-dimethylaniline and ethyl acetoacetate.
- Conditions : Reaction in the presence of a base such as sodium ethoxide under reflux in ethanol.
- Yield Optimization : Industrial production may utilize continuous flow reactors and catalysts to enhance efficiency.
Anticancer Activity
Research indicates that compounds related to this pyrimidine derivative exhibit significant anticancer properties. For instance:
- Cell Growth Inhibition : Studies have shown that certain analogs can inhibit the growth of various cancer cell lines by targeting specific enzymes involved in tumor progression. Notably, compounds have been tested against the NCI-60 cell panel with varying degrees of success .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of topoisomerase enzymes, which play a crucial role in DNA replication and transcription. For example, one study reported an IC50 value of 0.52 µM for a related compound against topoisomerase IIB .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications in the pyrimidine ring can enhance antimicrobial efficacy .
- Case Studies : Specific analogs demonstrated potent antifungal activity in laboratory settings, indicating potential therapeutic applications in treating infections .
Tyrosinase Inhibition
Recent studies have highlighted the compound's potential as a tyrosinase inhibitor:
- Mechanism : Tyrosinase is a key enzyme involved in melanin production; thus, inhibitors can be useful for treating hyperpigmentation disorders. Some analogs exhibited IC50 values significantly lower than standard inhibitors like kojic acid .
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
